

# spectroscopic data for EINECS 284-627-7 (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: *EINECS 284-627-7*

Cat. No.: *B15182171*

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## Spectroscopic Data for EINECS 284-627-7: A Technical Guide

### Introduction

This technical guide provides an in-depth analysis of the spectroscopic data available for the chemical compound identified by EINECS number 284-627-7. This substance is chemically known as Benzenamine, N,N'-methanetetraylbis[2,6-bis(1-methylethyl)-, or more commonly as Bis(2,6-diisopropylphenyl)carbodiimide. Its CAS registry number is 2162-74-5. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.

## Mass Spectrometry Data

Mass spectrometry analysis of Bis(2,6-diisopropylphenyl)carbodiimide provides critical information about its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation.

Table 1: Key Mass Spectrometry Data (GC-MS)

Parameter	Value
Molecular Formula	<b>C25H34N2</b>
Molecular Weight	362.56 g/mol
Ionization Mode	APCI (Atmospheric Pressure Chemical Ionization)
Major Fragment (m/z)	186.1279
	347.2487
	319.2202
	348.2547
	187.1339

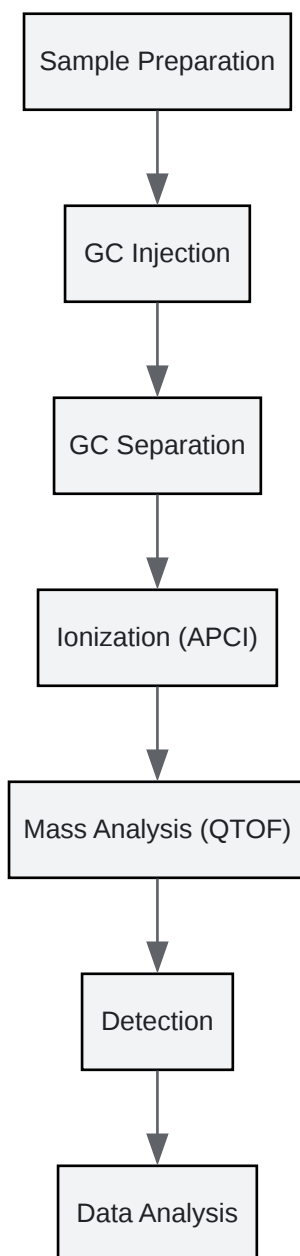
Data sourced from PubChem.[\[1\]](#)

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The mass spectrometry data was obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

- Instrumentation: A Bruker 450 GC coupled to a maXis Impact QTOF (Quadrupole Time-of-Flight) mass spectrometer was utilized.[\[1\]](#)
- Sample Introduction: The sample was introduced via a gas chromatograph equipped with an Rxi-5Sil MS column (30m, 0.25mm i.d., 0.25µm film thickness).
- Ionization: Positive mode Atmospheric Pressure Chemical Ionization (APCI) was employed.[\[1\]](#)
- Fragmentation: Collision-Induced Dissociation (CID) was used to generate fragment ions, with a collision energy of 20 eV.[\[1\]](#)

The general workflow for this type of analysis is depicted in the following diagram:



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Caption: General workflow for GC-MS analysis.

## Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The characteristic absorption of the carbodiimide group is a key feature in the IR spectrum of this compound.

Table 2: Characteristic Infrared Absorption

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
Carbodiimide (-N=C=N-)	2145 - 2120	Strong

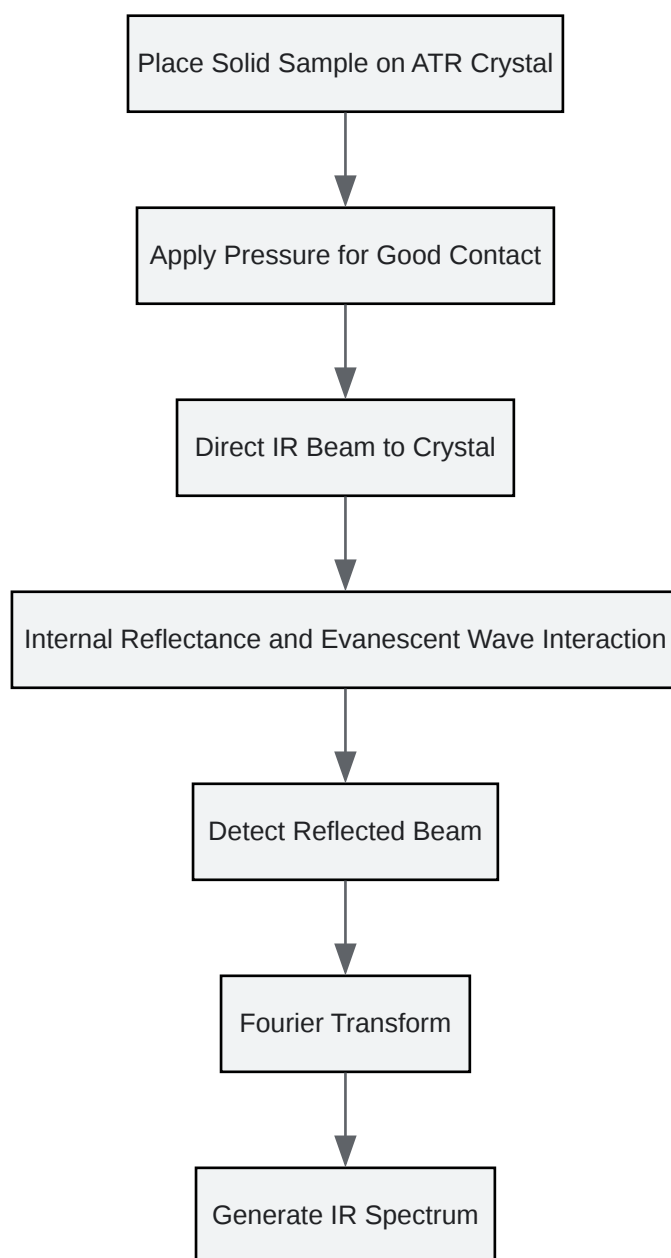
This is a characteristic range for carbodiimides.[\[2\]](#)

## Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

- Instrumentation: A Bruker Tensor 27 FT-IR spectrometer was used.[\[1\]](#)[\[3\]](#)
- Technique: The spectrum was obtained using the ATR-Neat technique, where the solid sample is placed in direct contact with the ATR crystal.[\[1\]](#)[\[3\]](#)
- Sample Preparation: The solid sample was analyzed directly without any special preparation.

The process of obtaining an ATR-FTIR spectrum is illustrated below:



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Caption: Workflow for ATR-FTIR spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. While specific, verified spectra for Bis(2,6-diisopropylphenyl)carbodiimide are not

readily available in public databases, data from related carbodiimide structures can provide valuable insights. A  $^{13}\text{C}$  NMR spectrum for this compound has been recorded on a Bruker WP-80 instrument.[1]

Table 3: Expected  $^{13}\text{C}$  NMR Chemical Shift

Carbon Atom	Expected Chemical Shift (ppm)
Carbodiimide ( $\text{N}=\text{C}=\text{N}$ )	~142

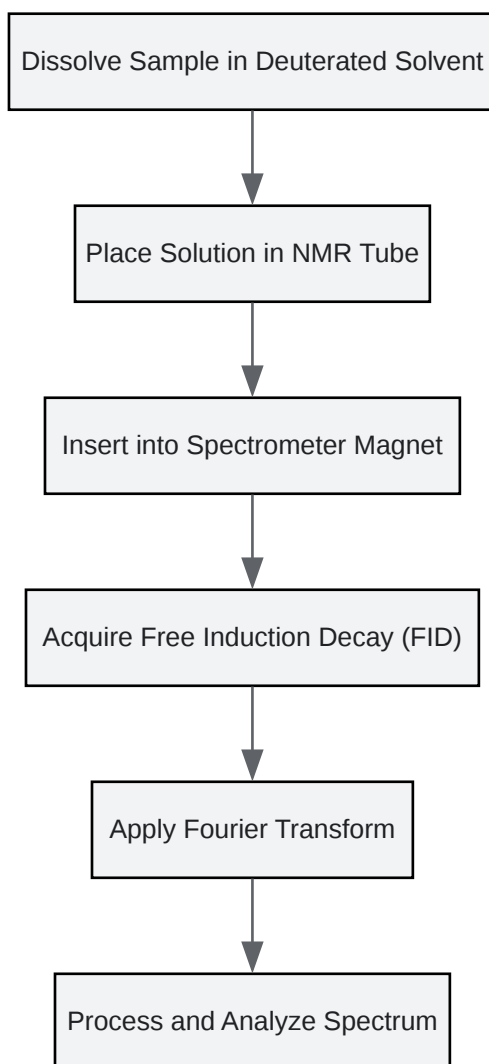
The chemical shift of the central carbodiimide carbon is influenced by the cyclic nature of related compounds.[4]

## Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

The following describes a general protocol for obtaining NMR spectra of solid organic compounds.

- **Instrumentation:** A Bruker Avance spectrometer (e.g., 300 or 400 MHz) is typically used for recording  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra.
- **Sample Preparation:** The solid sample is dissolved in a suitable deuterated solvent, such as deuterated chloroform ( $\text{CDCl}_3$ ).
- **Data Acquisition:** Standard pulse sequences are used for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR. For  $^{13}\text{C}$  NMR, proton decoupling is typically employed to simplify the spectrum.

A logical diagram for the NMR analysis process is as follows:



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Caption: Logical steps in NMR data acquisition. Caption: Logical steps in NMR data acquisition.

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## References

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